3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a complex organic compound that features a boron-containing dioxaborolane group and a tetrahydropyrazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves the formation of the dioxaborolane group followed by its attachment to the tetrahydropyrazolopyrimidine core. One common method involves the use of pinacolborane (4,4,5,5-Tetramethyl-1,3,2-dioxaborolane) as a reagent in the presence of a palladium catalyst to form the boronate ester . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to modify the pyrazolopyrimidine core.
Substitution: The boronate ester can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Aryl halides in the presence of a palladium catalyst and a base such as potassium carbonate.
Major Products
Oxidation: Boronic acids.
Reduction: Modified pyrazolopyrimidine derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its role in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and polymers
Mechanism of Action
The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine involves its ability to form stable boronate esters, which can participate in various chemical reactions. The boronate ester group can interact with molecular targets through coordination bonds, facilitating the formation of new chemical bonds. This property makes it a valuable tool in synthetic chemistry and drug development .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in similar reactions.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boronate ester with a pyridine core.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used in borylation reactions.
Uniqueness
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is unique due to its combination of a boronate ester and a tetrahydropyrazolopyrimidine core
Properties
Molecular Formula |
C12H20BN3O2 |
---|---|
Molecular Weight |
249.12 g/mol |
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H20BN3O2/c1-11(2)12(3,4)18-13(17-11)9-8-15-16-7-5-6-14-10(9)16/h8,14H,5-7H2,1-4H3 |
InChI Key |
OXKKCYJNAVOQTC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3NCCCN3N=C2 |
Origin of Product |
United States |
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